Physicochemical and Structural Differentiation from 4-Chlorobenzyl Analog
The compound is differentiated from its closest identified analog, 4-chlorobenzyl 2-(benzoylamino)benzoate, by its structural isomerism. While both share the same molecular formula (C21H16ClNO3) and molecular weight (365.8 g/mol) , the position of the chlorine atom on the benzyl ring (ortho vs. para) is a critical point of divergence. This positional isomerism is expected to result in distinct dipole moments, steric hindrance profiles, and biological activity. No direct comparative quantitative data (e.g., IC50, logP) is available for the 2-chloro compound against its 4-chloro isomer in peer-reviewed literature, but the structural distinction is a fundamental basis for selection in any SAR-driven project.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | 2-Chlorobenzyl 2-(benzoylamino)benzoate (C21H16ClNO3, MW: 365.8 g/mol) |
| Comparator Or Baseline | 4-Chlorobenzyl 2-(benzoylamino)benzoate (C21H16ClNO3, MW: 365.8 g/mol) |
| Quantified Difference | Positional isomerism (ortho-chloro vs. para-chloro); no quantitative biological difference data available. |
| Conditions | N/A |
Why This Matters
Structural isomers are chemically distinct entities that cannot be assumed to have identical biological or physical properties; therefore, selecting the correct isomer is paramount for experimental validity.
